molecular formula C24H20ClN3O4 B2429802 N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide CAS No. 2097867-72-4

N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide

Cat. No.: B2429802
CAS No.: 2097867-72-4
M. Wt: 449.89
InChI Key: UHOIEUMRQKDXBF-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H20ClN3O4 and its molecular weight is 449.89. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-31-20-13-21(32-2)18(12-16(20)25)26-22(29)14-28-19-11-7-6-10-17(19)27-23(24(28)30)15-8-4-3-5-9-15/h3-13H,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOIEUMRQKDXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C4=CC=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article examines its biological activity based on diverse research findings and case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₁₅H₁₄ClN₃O₄
Molecular Weight 327.74 g/mol
Density 1.277 g/cm³
Boiling Point 433.3 °C at 760 mmHg
LogP 2.3478

Research indicates that the biological activity of this compound may be influenced by its structural components, particularly the chloro and methoxy groups on the phenyl ring. These modifications enhance lipophilicity, facilitating better membrane permeability and interaction with biological targets.

Antimicrobial Activity

A study focused on the antimicrobial potential of various N-substituted phenyl compounds, including those similar to this compound. The findings revealed that compounds with halogenated substituents exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), while demonstrating moderate effectiveness against Gram-negative bacteria and fungi like Candida albicans .

Table: Antimicrobial Efficacy

CompoundActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
N-(5-chloro-2,4-dimethoxyphenyl)...HighModerateModerate
N-(4-chlorophenyl)-2-chloroacetamideVery HighLowModerate

Anticancer Activity

The compound's anticancer properties were evaluated through in vitro assays against a panel of cancer cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. The results indicated a low level of anticancer activity, with tumor growth inhibition ranging from 92% to 126% across various cell lines .

Case Study: In Vitro Screening Results

In a comprehensive screening of over sixty cancer cell lines, the compound demonstrated varying degrees of effectiveness. Notably:

  • Leukemia Cells : 95% growth inhibition
  • Breast Cancer Cells : 104% growth (no significant inhibition)
  • Lung Cancer Cells : 98% growth inhibition

These results suggest that while the compound has some anticancer effects, it may require further structural optimization to enhance its potency against specific cancer types.

Q & A

Q. Table 1: Key Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Characterization MethodReference
1Chloroacetyl chloride, DMF, 60°C72TLC, NMR
2K₂CO₃, DMF, rt, 12h85HRMS, FT-IR

Q. Table 2: Bioactivity Comparison of Structural Analogs

SubstituentTarget (IC50, μM)BioactivityReference
5-ClThymidylate Synthase (0.45)Anticancer
5-FDNA Gyrase (1.2)Antimicrobial

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